molecular formula C14H14O4S B12211741 Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- CAS No. 59770-86-4

Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]-

Cat. No.: B12211741
CAS No.: 59770-86-4
M. Wt: 278.33 g/mol
InChI Key: LDGPDRCGVLDTRW-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- is a substituted phenolic compound characterized by a methoxy group at the 2-position and a phenylsulfonylmethyl group at the 4-position of the benzene ring.

This compound’s structural features make it relevant for applications in medicinal chemistry, particularly in antimicrobial, antiviral, or anticancer research, as sulfonyl groups are known to modulate bioactivity and pharmacokinetic properties.

Properties

CAS No.

59770-86-4

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)-2-methoxyphenol

InChI

InChI=1S/C14H14O4S/c1-18-14-9-11(7-8-13(14)15)10-19(16,17)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

LDGPDRCGVLDTRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CS(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenolic compounds, including 2-methoxy-4-[(phenylsulfonyl)methyl]-. For instance, research indicates that derivatives of this compound exhibit significant anti-inflammatory effects and can inhibit the proliferation of cancer cells. One study demonstrated that a related phenolic compound, 2-methoxy-4-vinylphenol, showed promising results in reducing the viability of pancreatic cancer cells by inhibiting key proteins involved in cell cycle regulation and migration . This suggests that 2-methoxy-4-[(phenylsulfonyl)methyl]- may have similar therapeutic effects.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of phenolic compounds. A study investigated the impact of a structurally related compound on neuroinflammation and memory impairment associated with Alzheimer's disease. The results indicated that the compound could ameliorate memory deficits by inhibiting inflammatory pathways . This points to the potential for 2-methoxy-4-[(phenylsulfonyl)methyl]- in treating neurodegenerative diseases.

Analytical Chemistry Applications

Fluorescent Labeling Reagents

Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- has been utilized in analytical chemistry as a fluorescent labeling reagent. Its derivatives have been developed for the sensitive detection of phenolic compounds in biological samples using high-performance liquid chromatography (HPLC). These reagents react with phenols under basic conditions to produce fluorescent derivatives, enabling accurate quantification in complex mixtures .

Detection of Phenolic Compounds

The application of this compound extends to the detection of various phenolic compounds through impedance spectroscopy measurements. This technique allows for rapid and sensitive detection, making it valuable for environmental monitoring and food safety assessments .

Materials Science Applications

Synthesis of Advanced Materials

In materials science, derivatives of phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- have been explored for their antioxidant properties. Research has shown that these compounds can be synthesized into Schiff bases with significant antioxidant activity. For example, a study demonstrated that synthesized Schiff bases exhibited strong radical scavenging activity, indicating their potential use in developing antioxidant materials for food preservation and pharmaceuticals .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer effects on pancreatic cancer cells
Neuroprotective effects in Alzheimer's disease
Analytical ChemistryFluorescent labeling for HPLC detection
Impedance spectroscopy for phenolic detection
Materials ScienceSynthesis of antioxidant Schiff bases

Case Studies

  • Anticancer Study : A study published in the International Institute of Anticancer Research examined the effects of 2-methoxy-4-vinylphenol on pancreatic cancer cell lines. The results indicated a significant reduction in cell viability and migration, suggesting its potential as an adjunct therapy for pancreatic cancer treatment .
  • Neuroprotection Research : A paper highlighted the efficacy of a related phenolic compound in ameliorating LPS-mediated memory impairment by inhibiting inflammatory pathways associated with neurodegeneration. This underscores the therapeutic potential of similar compounds like 2-methoxy-4-[(phenylsulfonyl)methyl]- in neurodegenerative diseases .
  • Analytical Application : Research demonstrated the use of phenolic derivatives as highly sensitive fluorescent labeling reagents for detecting urinary phenols via HPLC. This method enhances the accuracy and sensitivity of phenolic compound quantification in clinical samples .

Mechanism of Action

The mechanism by which Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Schiff Base Analogs

Schiff bases derived from vanillin or hydroxybenzaldehydes share the 2-methoxy-4-substituted phenol backbone but replace the sulfonyl group with imine (-C=N-) linkages. Key examples include:

Compound Name Substituent at 4-Position Melting Point (°C) Yield (%) Key Properties/Activities
(E)-2-Methoxy-4-((phenylimino)methyl)phenol Phenyliminomethyl 116–117 57 Acetylcholinesterase inhibition
(E)-2-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol 4-Methoxyphenyliminomethyl 131–132 60 Antioxidant, anticancer (T47D cells)
2-Methoxy-4-(phenylamino)methyl)phenol Phenylaminomethyl 149–151 89–97 Corrosion inhibition in HCl

Key Differences :

  • Bioactivity : Schiff bases exhibit acetylcholinesterase inhibition and anticancer activity, while sulfonyl derivatives may show enhanced antimicrobial or antiviral effects due to the sulfonyl group’s electron-withdrawing nature .

Eugenol and Propenyl Derivatives

Eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol) and its sulfonylated analogs share the 2-methoxy-4-substituted structure but feature propenyl or sulfonate ester groups:

Compound Name Substituent at 4-Position Key Properties/Activities
Eugenol Prop-2-en-1-yl Antimicrobial, antioxidant
2-Methoxy-4-(prop-2-en-1-yl)phenyl benzenesulfonate (E1) Phenylsulfonate ester Synergistic antifungal activity with fluconazole

Key Differences :

  • Stability: The phenylsulfonylmethyl group in the target compound may confer greater oxidative stability compared to eugenol’s propenyl group, which is prone to radical-mediated degradation .
  • Antiviral Activity: Eugenol derivatives like 2-Methoxy-4-(2-Propenyl)phenol exhibit anti-HSV-1 activity (IC₅₀: 16.2–25.6 mg/mL) , while sulfonylated analogs could have improved solubility and target specificity.

Sulfonated Phenols

Compounds with sulfonyl or sulfonate groups highlight the impact of sulfonation on phenolic properties:

Compound Name Substituents Key Properties/Activities
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- Amino, sulfooxyethylsulfonyl Fluorescent labeling reagent for phenols
2-Methoxy-4-[(phenylsulfonyl)methyl]-phenol Phenylsulfonylmethyl Hypothesized antimicrobial/antiviral activity

Key Differences :

  • Functional Groups: The target compound lacks the amino and sulfooxyethyl groups seen in , simplifying its synthesis while retaining sulfonyl-mediated electron withdrawal.
  • Applications: Sulfonated phenols are often used in analytical chemistry (e.g., fluorescent labeling) , whereas the target compound may be more suited for therapeutic applications due to its simpler structure.

Metal Complex Precursors

Schiff bases like 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol form metal complexes with antimicrobial and anticancer activities .

Biological Activity

Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- (CAS No. 59770-86-4), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a phenylsulfonylmethyl group attached to a phenolic structure. This unique arrangement contributes to its biological activity, particularly in anti-inflammatory and antimicrobial applications.

1. Anti-inflammatory Activity

Research indicates that phenolic compounds, including derivatives like phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]-, exhibit significant anti-inflammatory properties. A study on related compounds showed that they effectively inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) in macrophage cell lines (RAW264.7) when stimulated with lipopolysaccharides (LPS) .

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundTarget MediatorsInhibition (%)
2-Methoxy-4-vinylphenolNO, PGE2, iNOS, COX-2Up to 75%
Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]-TBDTBD

The exact inhibition percentages for phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- remain to be fully characterized in direct studies.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Similar phenolic compounds have demonstrated activity against various bacterial strains, suggesting that phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- may possess similar properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of phenol derivatives typically involves several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes by binding to their active sites.
  • Blocking Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK that are crucial in inflammation .

Study on Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of related compounds, it was found that the suppression of NF-kB translocation into the nucleus was a significant mechanism by which these compounds exerted their effects. The study utilized western blot analysis and immunostaining techniques to confirm the inhibition of key inflammatory markers .

Antioxidant Activity Assessment

Another aspect explored was the antioxidant potential of related derivatives. The DPPH assay indicated that certain methoxy-substituted phenols exhibited strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

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